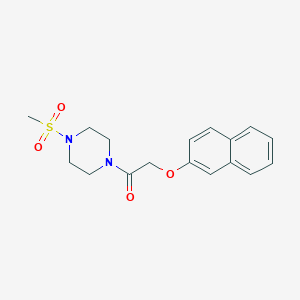
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. By binding to the 5-HT1A and dopamine D2 receptors, N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide may increase the release of these neurotransmitters, leading to changes in mood, anxiety, stress, and reward.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase social interaction. It has also been found to have antidepressant-like effects and to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in lab experiments is its specificity for the 5-HT1A and dopamine D2 receptors. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation of using N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.
Zukünftige Richtungen
There are many future directions for research on N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide. One area of interest is the potential use of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the treatment of anxiety and depression. Another area of interest is the role of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in the regulation of the HPA axis and the stress response. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide and its potential for off-target effects.
Synthesemethoden
The synthesis of N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide involves the reaction of 2-methoxybenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
Produktname |
N-(2-Methoxyphenyl)-3-(4-phenyl-1-piperazinyl)propanamide |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
InChI-Schlüssel |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)


![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)

![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)
methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)



![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)